1,2,4,5-ベンゼンテトラカルバルデヒド

概要

説明

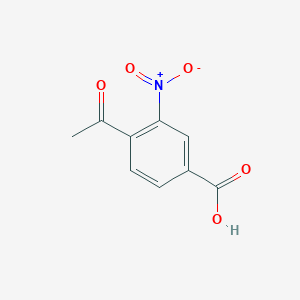

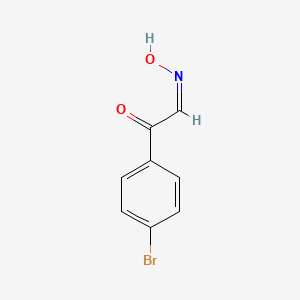

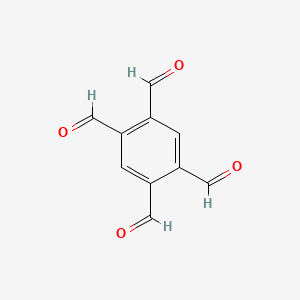

1,2,4,5-Benzenetetracarboxaldehyde is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,4,5-Benzenetetracarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Benzenetetracarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電気応答性材料合成

1,2,4,5-ベンゼンテトラカルバルデヒドは、電気応答性材料の合成における重要な構成要素です。 これらの材料は、電場に応答してその特性を変えるため、センサー、アクチュエーター、スマートテキスタイルなどのさまざまな用途に役立ちます .

環境に優しい酸化方法

この化合物は、毒性が低く、環境への危険性が少ない酸化方法の開発における中間体として役立ちます。 スウェーンやピリジニウムクロロクロメート (PCC) などの従来の酸化剤は、1,2,4,5-ベンゼンテトラカルバルデヒドで使用される酸化方法と比較して、より有害です .

ガス貯蔵

1,2,4,5-ベンゼンテトラカルバルデヒドは、その構造特性により、ガス貯蔵用途のためのフレームワークの作成に利用できます。 これは、クリーンエネルギー源として使用される水素やメタンなどのガスの貯蔵に特に関連しています .

分離プロセス

この化合物を組み込んだフレームワークは、混合物から特定の分子またはイオンを選択的にろ過することにより、分離プロセスを支援できます。 これは、水の浄化や空気のろ過に影響を与えます .

センシングデバイス

1,2,4,5-ベンゼンテトラカルバルデヒドベースの材料は、その応答性のために、さまざまな物質を検出するように設計できます。 これは、化学センサーやバイオセンサーでの使用に適しています .

触媒

この化合物は、プロセスで消費されることなく化学反応を促進する触媒を作成するために使用できます。 これは、医薬品、製造、環境修復において幅広い用途があります .

プロトン伝導

1,2,4,5-ベンゼンテトラカルバルデヒドから誘導された材料は、プロトンを効果的に伝導できます。 この特性は、化学エネルギーを電気エネルギーに変換する燃料電池技術に不可欠です .

薬物送達システム

この化合物のフレームワーク構造は、薬物を制御された方法で運搬および放出するように設計できます。 これは、副作用を最小限に抑えながら治療の有効性を高めることを目的とした標的薬物送達システムにとって重要です .

エネルギー貯蔵

1,2,4,5-ベンゼンテトラカルバルデヒドは、バッテリーやスーパーキャパシタなどのエネルギー貯蔵デバイスの文脈においても関連しています。 この化合物が安定なフレームワークを形成できる能力は、これらのデバイスのパフォーマンスと耐久性を向上させることができます .

オプトエレクトロニクスデバイス

最後に、この化合物は、発光ダイオード (LED)、太陽電池、電子ディスプレイなどのオプトエレクトロニクスデバイスに用途があります。 そのユニークな特性は、これらのデバイスの効率と機能を向上させるのに役立ちます .

上記で述べた各用途は、1,2,4,5-ベンゼンテトラカルバルデヒドの科学研究における汎用性と重要性、およびさまざまな技術的進歩に大きく貢献する可能性を示しています。

Towards an operationally practical synthesis of benzene-1,2,4,5… Two-dimensional covalent organic frameworks with hierarchical porosity…

Safety and Hazards

作用機序

Target of Action

Benzene-1,2,4,5-tetracarbaldehyde, also known as 1,2,4,5-Benzenetetracarboxaldehyde, is a key building block for proposed electro-responsive materials . These materials have many applications such as electronic devices, actuators, and artificial muscles . When an electric field is applied to these materials, they can change in size, shape, or conformation .

Mode of Action

It is known that the compound plays a crucial role in the synthesis of electro-responsive materials . The compound’s interaction with its targets leads to changes in the size, shape, or conformation of these materials when an electric field is applied .

Biochemical Pathways

It is involved in the synthesis of electro-responsive materials . The compound’s role in these pathways could have downstream effects on the properties of these materials, including their responsiveness to electric fields .

Result of Action

The primary result of the action of Benzene-1,2,4,5-tetracarbaldehyde is the creation of electro-responsive materials . These materials have the ability to change in size, shape, or conformation when an electric field is applied . This makes them useful in a variety of applications, including electronic devices, actuators, and artificial muscles .

Action Environment

The action of Benzene-1,2,4,5-tetracarbaldehyde is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

生化学分析

Biochemical Properties

1,2,4,5-Benzenetetracarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to construct Zn(II) metal-organic frameworks with pyridylbenzimidazole ligands, which are effective in detecting iron(III) ions and acetylacetone . These interactions are crucial for the compound’s role in biochemical sensing and catalysis.

Cellular Effects

1,2,4,5-Benzenetetracarboxaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and its incorporation into MOFs can lead to changes in cellular function, including alterations in metabolic pathways and enzyme activities .

Molecular Mechanism

At the molecular level, 1,2,4,5-Benzenetetracarboxaldehyde exerts its effects through binding interactions with biomolecules. It can act as a ligand in metal-organic frameworks, facilitating the coordination of metal ions such as Zn(II) and Fe(III). These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4,5-Benzenetetracarboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that metal-organic frameworks containing this compound are stable up to high temperatures (~300°C) after the removal of water molecules . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 1,2,4,5-Benzenetetracarboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

1,2,4,5-Benzenetetracarboxaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the formation of metal-organic frameworks can also impact metabolic processes by altering enzyme activities and substrate availability .

Transport and Distribution

Within cells and tissues, 1,2,4,5-Benzenetetracarboxaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and function .

Subcellular Localization

The subcellular localization of 1,2,4,5-Benzenetetracarboxaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within metal-organic frameworks can also influence its activity and function .

特性

IUPAC Name |

benzene-1,2,4,5-tetracarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENOXLTIIJHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465400 | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14674-89-6 | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。